tert-Butyl 3-iodobenzoate

Description

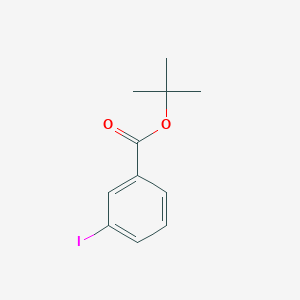

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUWLKIILSZGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593340 | |

| Record name | tert-Butyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173406-17-2 | |

| Record name | tert-Butyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl 3-iodobenzoate, a valuable building block in organic synthesis and drug discovery. This document details a reliable synthetic protocol, purification methods, and expected analytical characterization data.

Introduction

Tert-Butyl 3-iodobenzoate is an important intermediate in organic chemistry, often utilized in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, where the iodo-substituent provides a reactive site for the introduction of various functional groups. The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This guide outlines a robust and accessible method for the preparation and characterization of this key synthetic intermediate.

Synthesis of tert-Butyl 3-iodobenzoate

The synthesis of tert-Butyl 3-iodobenzoate can be effectively achieved via the Steglich esterification of 3-iodobenzoic acid with tert-butanol. This method is particularly advantageous as it proceeds under mild conditions, making it suitable for substrates that may be sensitive to harsher acidic or basic environments. The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Reaction Scheme

Caption: Synthesis of tert-Butyl 3-iodobenzoate via Steglich Esterification.

Experimental Protocol

Materials:

-

3-Iodobenzoic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-Butyl 3-iodobenzoate.

Characterization Data

The following tables summarize the key physical and predicted spectroscopic data for tert-Butyl 3-iodobenzoate.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃IO₂ | [1] |

| Molecular Weight | 304.12 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| CAS Number | 173406-17-2 |

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | t, J ≈ 1.6 Hz | 1H | Ar-H (C2) |

| ~7.95 | dt, J ≈ 7.8, 1.3 Hz | 1H | Ar-H (C6) |

| ~7.75 | dt, J ≈ 7.8, 1.3 Hz | 1H | Ar-H (C4) |

| ~7.20 | t, J ≈ 7.8 Hz | 1H | Ar-H (C5) |

| 1.59 | s | 9H | -C(CH₃ )₃ |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C =O |

| ~141.0 | Ar-C (C4) |

| ~138.0 | Ar-C (C6) |

| ~132.5 | Ar-C (C1) |

| ~130.0 | Ar-C (C5) |

| ~128.5 | Ar-C (C2) |

| ~94.0 | Ar-C -I (C3) |

| ~81.5 | -C (CH₃)₃ |

| ~28.0 | -C(CH₃ )₃ |

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2930 | Medium | C-H stretch (aliphatic, t-Bu) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium | C=C stretch (aromatic ring) |

| ~1250, ~1150 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-H bend (aromatic, meta-sub) |

| ~550 | Medium | C-I stretch |

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 304 | Low | [M]⁺ (Molecular Ion) |

| 248 | Moderate | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 231 | Moderate | [M - C₄H₉O]⁺ (Loss of tert-butoxy radical) |

| 203 | Moderate | [M - C₄H₉O₂]⁺ (Loss of tert-butyl carboxylate) |

| 127 | Low | [I]⁺ |

| 57 | High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of tert-Butyl 3-iodobenzoate.

Conclusion

This guide provides a detailed and practical approach for the synthesis and characterization of tert-Butyl 3-iodobenzoate. The described Steglich esterification protocol offers a mild and efficient route to this valuable synthetic intermediate. The provided characterization data, based on analogous compounds and spectroscopic principles, will aid researchers in confirming the identity and purity of the synthesized product. This information is intended to support the work of scientists and professionals in the fields of chemical research and drug development.

References

Physical and chemical properties of tert-Butyl 3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl 3-iodobenzoate. It includes detailed experimental protocols for its synthesis and a common application in cross-coupling reactions, alongside visualizations of these chemical processes. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties

tert-Butyl 3-iodobenzoate is an organic compound that serves as a key intermediate in various synthetic transformations. Its structure, featuring a bulky tert-butyl ester and a reactive iodine atom on the benzene ring, makes it a versatile building block in medicinal chemistry and material science.

Physical Properties

The physical characteristics of tert-Butyl 3-iodobenzoate are summarized in the table below. It is typically encountered as a liquid at room temperature.

| Property | Value | Source(s) |

| CAS Number | 173406-17-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃IO₂ | [1][2][3] |

| Molecular Weight | 304.12 g/mol | [2] |

| Physical Form | Liquid, Light yellow oil | [1][4] |

| Boiling Point | 310.2 ± 25.0 °C (Predicted) | |

| Density | 1.528 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and benzene; Insoluble in water. | |

| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C. | [1][2] |

Spectroscopic Data

| Spectrum Type | Expected Peaks and Signals |

| ¹H NMR | Signals corresponding to the aromatic protons and a distinct singlet for the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group. |

| FT-IR | Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, aromatic C-H stretching, and C-I stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Note: The absence of publicly available, experimentally verified spectra for tert-Butyl 3-iodobenzoate is a notable data gap. Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Synthesis and Reactivity

tert-Butyl 3-iodobenzoate is a valuable synthetic intermediate due to the presence of the iodine atom, which can readily participate in a variety of palladium-catalyzed cross-coupling reactions.

Synthesis of tert-Butyl 3-iodobenzoate

A common method for the synthesis of tert-butyl esters is the reaction of an acid chloride with a corresponding alcohol in the presence of a base, or with a metal alkoxide. The following is a representative protocol for the synthesis of tert-Butyl 3-iodobenzoate from 3-iodobenzoyl chloride.

Experimental Protocol: Synthesis of tert-Butyl 3-iodobenzoate

-

Materials:

-

3-Iodobenzoyl chloride

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodobenzoyl chloride (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the cooled solution of the acid chloride.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure tert-Butyl 3-iodobenzoate.

-

Reactivity and Applications in Drug Development

The carbon-iodine bond in tert-Butyl 3-iodobenzoate is a key functional group that allows for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] These reactions are fundamental in modern organic synthesis and are extensively used in the pharmaceutical industry for the development of new drug candidates.

The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to reveal the free acid, allowing for further functionalization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

-

Materials:

-

tert-Butyl 3-iodobenzoate

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or DMF/water mixture)

-

Standard glassware for air- and moisture-sensitive reactions

-

-

Procedure:

-

To a Schlenk flask, add tert-Butyl 3-iodobenzoate (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the palladium catalyst (typically 1-5 mol%) to the flask under the inert atmosphere.

-

Add the degassed solvent to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired biaryl compound.

-

Safety Information

tert-Butyl 3-iodobenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

tert-Butyl 3-iodobenzoate is a versatile and valuable building block in organic synthesis, particularly for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its utility in medicinal chemistry and drug development is significant, providing a scaffold for the synthesis of novel therapeutic agents. While there is a need for more comprehensive, publicly available analytical data, the established reactivity of this compound underscores its importance in modern chemical research.

References

- 1. tert-Butyl 3-iodobenzoate | 173406-17-2 [sigmaaldrich.com]

- 2. 173406-17-2|tert-Butyl 3-iodobenzoate|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Analysis and Confirmation of tert-Butyl 3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of tert-Butyl 3-iodobenzoate, a valuable building block in organic synthesis and drug discovery. This document outlines the key spectroscopic and spectrometric data for the definitive identification of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

Tert-butyl 3-iodobenzoate is an aromatic ester with the chemical formula C₁₁H₁₃IO₂ and a molecular weight of 304.13 g/mol . Its structure consists of a benzene ring substituted with an iodine atom at the meta position (C3) and a tert-butoxycarbonyl group. The presence of the iodo-substituent makes it a versatile precursor for cross-coupling reactions, while the tert-butyl ester serves as a protecting group for the carboxylic acid functionality.

Chemical Structure:

Caption: Chemical structure of tert-Butyl 3-iodobenzoate.

Spectroscopic and Spectrometric Data

The structural confirmation of tert-butyl 3-iodobenzoate relies on a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available, and verified dataset for this specific compound is not readily found in a single source, the following tables summarize the expected and reported data from analogous compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted and/or from similar compounds in CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Ar-H (H2) |

| ~7.9 | d | 1H | Ar-H (H4 or H6) |

| ~7.8 | d | 1H | Ar-H (H6 or H4) |

| ~7.2 | t | 1H | Ar-H (H5) |

| 1.59 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted and/or from similar compounds in CDCl₃)

| Chemical Shift (δ) / ppm | Assignment |

| ~164 | C=O (Ester) |

| ~141 | Ar-C (C-I) |

| ~138 | Ar-C (C-H) |

| ~132 | Ar-C (C-CO) |

| ~130 | Ar-C (C-H) |

| ~128 | Ar-C (C-H) |

| ~94 | Ar-C (C-H) |

| ~82 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium-Strong | C-H stretch (tert-butyl) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1580, 1470 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1250, 1150 | Strong | C-O stretch (Ester) |

| ~750 | Strong | C-H bend (meta-disubstituted aromatic) |

| ~530 | Weak | C-I stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 304 | Low | [M]⁺ (Molecular ion) |

| 248 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 231 | Medium | [M - C₄H₉O]⁺ (Loss of tert-butoxy radical) |

| 203 | Medium | [M - C₄H₉O₂]⁺ (Loss of tert-butoxycarbonyl radical) |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural characterization of tert-butyl 3-iodobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of tert-butyl 3-iodobenzoate.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of tert-butyl 3-iodobenzoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in tert-butyl 3-iodobenzoate.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small drop of liquid tert-butyl 3-iodobenzoate directly onto the crystal.

-

-

Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of tert-butyl 3-iodobenzoate.

Methodology:

-

Sample Preparation: Prepare a dilute solution of tert-butyl 3-iodobenzoate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A GC-MS system with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: 40-400 amu.

-

-

Data Analysis: Identify the peak corresponding to tert-butyl 3-iodobenzoate in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the structural analysis and confirmation of tert-butyl 3-iodobenzoate.

Spectroscopic and Synthetic Profile of tert-Butyl 3-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl 3-iodobenzoate, a valuable building block in organic synthesis and drug discovery. The information is presented to be readily accessible and applicable for professionals in the chemical and pharmaceutical sciences.

Spectroscopic Data

The structural elucidation of tert-Butyl 3-iodobenzoate is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl 3-iodobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.23 | t | 1.6 | 1H | Ar-H |

| 7.95 | dt | 7.8, 1.3 | 1H | Ar-H |

| 7.82 | ddd | 8.0, 2.1, 1.0 | 1H | Ar-H |

| 7.20 | t | 7.9 | 1H | Ar-H |

| 1.58 | s | - | 9H | -C(CH₃)₃ |

Spectra acquired in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for tert-Butyl 3-iodobenzoate

| Chemical Shift (δ) ppm | Assignment |

| 164.2 | C=O |

| 140.7 | Ar-C |

| 138.5 | Ar-C |

| 132.8 | Ar-C |

| 129.0 | Ar-C |

| 94.2 | Ar-C-I |

| 81.8 | -C (CH₃)₃ |

| 28.1 | -C(C H₃)₃ |

Spectra acquired in CDCl₃ at 100 MHz.

Table 3: IR Spectroscopic Data for tert-Butyl 3-iodobenzoate

| Wavenumber (cm⁻¹) | Interpretation |

| 2978 | C-H stretch (aliphatic) |

| 1715 | C=O stretch (ester) |

| 1568, 1473 | C=C stretch (aromatic) |

| 1288, 1165, 1126 | C-O stretch |

| 885, 746 | C-H bend (aromatic) |

Table 4: Mass Spectrometry Data for tert-Butyl 3-iodobenzoate

| m/z | Interpretation |

| 304 | [M]⁺ (Molecular ion) |

| 248 | [M - C₄H₈]⁺ |

| 231 | [M - C₄H₉O]⁺ |

| 203 | [M - C₄H₉O₂]⁺ |

| 127 | [I]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

A common and effective method for the synthesis of tert-Butyl 3-iodobenzoate involves the esterification of 3-iodobenzoic acid. The following protocol is a representative procedure.

Synthesis of tert-Butyl 3-iodobenzoate

Materials:

-

3-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

tert-Butanol ((CH₃)₃COH)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: To a solution of 3-iodobenzoic acid (1.0 eq) in dichloromethane, thionyl chloride (2.0 eq) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is added, and the reaction mixture is stirred at room temperature for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield 3-iodobenzoyl chloride.

-

Esterification: The crude 3-iodobenzoyl chloride is dissolved in dichloromethane and cooled to 0 °C. A solution of tert-butanol (1.2 eq) and pyridine (1.2 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford tert-Butyl 3-iodobenzoate as a pure product.

General Spectroscopic Analysis Conditions:

-

¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) source.

Visualizing the Process

To illustrate the relationship between the starting material, the synthetic process, and the characterization methods, the following workflow diagram is provided.

Caption: Synthesis and analysis workflow.

This diagram outlines the key stages, from the starting material to the final structural confirmation of tert-Butyl 3-iodobenzoate through various spectroscopic techniques.

Reactivity and Stability of tert-Butyl 3-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of tert-Butyl 3-iodobenzoate, a key intermediate in organic synthesis and drug discovery. The document details its involvement in common palladium-catalyzed cross-coupling reactions, its stability under various conditions, and provides experimental protocols based on established methodologies for analogous compounds.

Core Reactivity Profile

tert-Butyl 3-iodobenzoate is a versatile bifunctional molecule. The aryl iodide moiety readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings such as the Suzuki and Heck reactions. The tert-butyl ester group, while relatively stable, can be cleaved under specific acidic or thermal conditions, offering a pathway for deprotection to the corresponding carboxylic acid.

Data Summary

The following table summarizes representative quantitative data for key reactions involving tert-Butyl 3-iodobenzoate and analogous compounds. It is important to note that specific yields can be highly dependent on the precise reaction conditions and substrate scope.

| Reaction Type | Coupling Partner/Conditions | Product Type | Typical Yield (%) | Citation |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl | 85-95 | [1][2] |

| Heck Coupling | Alkene (e.g., tert-butyl acrylate), Pd catalyst, Base | Substituted Alkene | ~82 | [3] |

| Grignard Reaction | Phenylmagnesium bromide (2 eq.) | Tertiary Alcohol | Substrate dependent | [4][5] |

| Hydrolysis | Acidic conditions (e.g., HCl) | Carboxylic Acid | Quantitative | [6][7][8] |

Key Reactions and Experimental Protocols

The reactivity of the carbon-iodine bond makes tert-Butyl 3-iodobenzoate a valuable building block in the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycles of several important cross-coupling reactions.

The Suzuki coupling is a robust method for the formation of C-C bonds between the aryl iodide and an organoboron species.

Experimental Protocol: Suzuki Coupling

A representative procedure for the Suzuki coupling of tert-Butyl 3-iodobenzoate with a generic arylboronic acid is as follows:

-

Reaction Setup: To a dry round-bottom flask, add tert-Butyl 3-iodobenzoate (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene.

Experimental Protocol: Heck Reaction

A representative procedure for the Heck reaction of tert-Butyl 3-iodobenzoate with an alkene (e.g., tert-butyl acrylate) is as follows:

-

Reaction Setup: In a sealable reaction vessel, combine tert-Butyl 3-iodobenzoate (1.0 eq.), the alkene (1.5 eq.), a palladium source such as Pd(OAc)₂ (0.02 eq.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq.), and a base (e.g., Et₃N, 2.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Heating: Seal the vessel and heat the mixture to 100-120 °C.

-

Monitoring: Follow the reaction's progress via GC-MS or LC-MS.

-

Workup: After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.

Stability Profile

The stability of tert-Butyl 3-iodobenzoate is a critical consideration for its storage and handling, as well as for its application in multi-step syntheses.

Hydrolytic Stability

The tert-butyl ester is susceptible to hydrolysis under acidic conditions, proceeding via an SN1-type mechanism due to the stability of the tertiary carbocation intermediate. It is generally stable to basic conditions at room temperature.

Experimental Protocol: Hydrolysis of tert-Butyl Ester

-

Reaction Setup: Dissolve tert-Butyl 3-iodobenzoate in a suitable organic solvent (e.g., dioxane).

-

Acid Addition: Add an aqueous solution of a strong acid, such as 2 M HCl.

-

Reaction: Stir the mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

-

Isolation: Wash the organic layer with brine, dry, and evaporate the solvent to yield the 3-iodobenzoic acid.

Thermal and Photostability

-

Photostability: Aryl iodides are known to be sensitive to light, which can induce homolytic cleavage of the C-I bond to form radical species. Therefore, it is crucial to store tert-Butyl 3-iodobenzoate in a dark place to prevent photodegradation.[9]

Experimental Protocol: Stability Assessment (General)

-

Sample Preparation: Prepare solutions of tert-Butyl 3-iodobenzoate in relevant solvents.

-

Stress Conditions:

-

Thermal: Incubate solutions at various temperatures (e.g., 40°C, 60°C, 80°C) for defined periods.

-

Photochemical: Expose solutions to a calibrated light source (e.g., xenon lamp) simulating ICH Q1B conditions. Include a dark control.

-

pH: Adjust the pH of aqueous/organic mixtures to acidic, neutral, and basic conditions and monitor at room temperature.

-

-

Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Kinetics: If significant degradation is observed, the data can be used to determine the degradation kinetics (e.g., first-order rate constant).

Conclusion

tert-Butyl 3-iodobenzoate is a valuable and reactive intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its utility is primarily derived from the reactivity of the aryl iodide in palladium-catalyzed cross-coupling reactions. A thorough understanding of its stability, particularly its sensitivity to acid, heat, and light, is essential for its effective use and storage. The provided protocols, based on well-established chemical principles and reactions of similar compounds, offer a solid foundation for the practical application of this versatile building block.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. quora.com [quora.com]

- 6. scribd.com [scribd.com]

- 7. studylib.net [studylib.net]

- 8. m.youtube.com [m.youtube.com]

- 9. tert-Butyl 3-iodobenzoate | 173406-17-2 [sigmaaldrich.com]

The Versatile Building Block: A Technical Guide to tert-Butyl 3-Iodobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-iodobenzoate is a key aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a bulky tert-butyl ester protecting group and a reactive iodine atom at the meta position, offers a unique combination of stability and functionality. The tert-butyl ester group provides steric hindrance, which can direct reactions to other sites of the molecule and can be selectively removed under acidic conditions. The iodo-substituent serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the synthesis, properties, and synthetic applications of tert-butyl 3-iodobenzoate, complete with experimental protocols and tabulated data to support its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3-iodobenzoate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 173406-17-2 | [1][2] |

| Molecular Formula | C₁₁H₁₃IO₂ | [1] |

| Molecular Weight | 304.13 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥96% | [1] |

| Storage | 2-8°C, keep in a dark, dry, and sealed container | [1][2] |

Synthesis of tert-Butyl 3-Iodobenzoate

The most common and efficient method for the synthesis of tert-butyl 3-iodobenzoate is the esterification of 3-iodobenzoic acid. While traditional acid-catalyzed esterification with tert-butanol is challenging due to the potential for acid-catalyzed decomposition of the tertiary alcohol, a milder and more effective method involves the use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Figure 1: Synthesis of tert-Butyl 3-iodobenzoate.

Experimental Protocol: Synthesis from 3-Iodobenzoic Acid

Materials:

-

3-Iodobenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 3-iodobenzoic acid (1.0 equiv) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.1-1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove unreacted acid and DMAP.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure tert-butyl 3-iodobenzoate.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in tert-butyl 3-iodobenzoate is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.

Figure 2: Cross-Coupling Reactions of tert-Butyl 3-iodobenzoate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. tert-Butyl 3-iodobenzoate readily participates in these reactions to form biaryl compounds, which are common motifs in pharmaceuticals and organic materials.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine tert-butyl 3-iodobenzoate (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water, or THF/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | >95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ (2) | Dioxane | 100 | 8 | 92 |

| 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 88 |

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. Using tert-butyl 3-iodobenzoate, this reaction provides access to tert-butyl cinnamate derivatives, which are valuable intermediates.

General Experimental Protocol for Heck Reaction:

-

To a reaction flask, add tert-butyl 3-iodobenzoate (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).

-

Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Degas the mixture and heat under an inert atmosphere to the required temperature (typically 80-120 °C).

-

After the reaction is complete, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

| Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 100 | 12 | 85 |

| n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ (2) | NMP | 120 | 6 | 90 |

| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | Et₃N (2) | Acetonitrile | 80 | 24 | 78 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is particularly useful for synthesizing arylalkynes, which are precursors to many complex molecules and conjugated materials.

General Experimental Protocol for Sonogashira Coupling:

-

In a reaction vessel under an inert atmosphere, combine tert-butyl 3-iodobenzoate (1.0 equiv), the terminal alkyne (1.1-1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, diisopropylamine).

-

Add a suitable solvent (e.g., THF, DMF).

-

Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | RT | 92 |

| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 87 |

| Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Toluene | 60 | 90 |

Applications in Drug Development

The tert-butyl group is a common feature in many pharmaceutical compounds, where it can enhance metabolic stability and binding affinity. The versatility of tert-butyl 3-iodobenzoate as a building block allows for the efficient introduction of this moiety into complex drug candidates. The cross-coupling reactions described above enable the synthesis of a wide range of substituted aromatic structures that are central to many bioactive molecules. For instance, biaryl structures are present in a variety of drugs, including anti-inflammatory agents and antihypertensives. The ability to readily synthesize these core structures using tert-butyl 3-iodobenzoate makes it a valuable tool for drug discovery and development programs.

Conclusion

tert-Butyl 3-iodobenzoate is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its iodo-substituent in a range of powerful palladium-catalyzed cross-coupling reactions provide chemists with a reliable tool for the construction of complex molecular architectures. The data and protocols presented in this guide are intended to facilitate its application in the synthesis of novel compounds for the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to tert-Butyl 3-iodobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-iodobenzoate is a valuable reagent and building block in modern organic synthesis. Its utility stems from the presence of two key functional groups: a sterically bulky tert-butyl ester that can serve as a protecting group, and an iodo substituent on the aromatic ring, which is an excellent participant in a wide array of cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and significant applications of tert-Butyl 3-iodobenzoate, with a focus on its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of synthetic organic chemistry. Aryl iodides, in particular, are highly sought-after intermediates due to the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. tert-Butyl 3-iodobenzoate combines this feature with a tert-butyl ester group, which offers distinct advantages in multi-step syntheses. While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its preparation falls under well-established esterification methodologies. Its emergence as a commercially available reagent has facilitated its use in a variety of synthetic applications.

Physicochemical Properties

tert-Butyl 3-iodobenzoate is a liquid at room temperature and is characterized by the following properties.[1][2]

| Property | Value | Reference |

| CAS Number | 173406-17-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₃IO₂ | [2] |

| Molecular Weight | 304.13 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥96% | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [1] |

| InChI Key | XZUWLKIILSZGIR-UHFFFAOYSA-N | [1] |

Synthesis of tert-Butyl 3-iodobenzoate

While the seminal publication for the synthesis of tert-Butyl 3-iodobenzoate is not definitively identified, its preparation can be achieved through standard esterification techniques. Two prevalent methods for the formation of tert-butyl esters are detailed below.

Method 1: Reaction of 3-Iodobenzoyl Chloride with Potassium tert-butoxide

This method involves the conversion of 3-iodobenzoic acid to its more reactive acid chloride, followed by reaction with a tert-butoxide salt. This is a common and effective way to synthesize sterically hindered esters.

Step 1: Synthesis of 3-Iodobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 3-iodobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 3-iodobenzoate

-

Dissolve the crude 3-iodobenzoyl chloride (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve potassium tert-butoxide (1.1 eq) in dry THF.

-

Slowly add the potassium tert-butoxide solution to the 3-iodobenzoyl chloride solution at 0°C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure tert-Butyl 3-iodobenzoate.

A similar procedure has been described for the synthesis of the isomeric tert-butyl 4-iodobenzoate.[6]

References

A Theoretical Investigation into the Electronic Structure of tert-Butyl 3-iodobenzoate: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide outlines a comprehensive theoretical framework for the investigation of the electronic structure of tert-Butyl 3-iodobenzoate. Due to a lack of specific experimental and theoretical studies on this molecule in publicly available literature, this document serves as a detailed prospectus for future research. The methodologies described herein are based on established computational chemistry techniques successfully applied to analogous substituted benzene compounds. The objective is to provide a roadmap for elucidating the molecular orbital landscape, electronic properties, and reactivity of tert-Butyl 3-iodobenzoate, which is of interest in medicinal chemistry and materials science. This guide will detail the proposed computational protocols, expected data outputs, and the logical workflow for such a theoretical study.

Introduction

Substituted benzoates are a class of compounds with significant applications in pharmaceuticals, agriculture, and polymer chemistry. The electronic properties of these molecules, governed by the nature and position of their substituents, are crucial in determining their chemical reactivity, biological activity, and material properties. Tert-Butyl 3-iodobenzoate, with its bulky tert-butyl ester group and the electron-withdrawing, heavy iodine atom, presents an interesting case for electronic structure analysis. The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the iodo-substituent is expected to significantly influence the molecule's frontier molecular orbitals and electrostatic potential.

This whitepaper proposes a detailed theoretical study employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to comprehensively characterize the electronic structure of tert-Butyl 3-iodobenzoate. The findings from such a study would provide valuable insights for its potential applications.

Proposed Computational Methodology

To ensure a thorough and accurate theoretical analysis of tert-Butyl 3-iodobenzoate, a multi-step computational protocol is proposed. This protocol is designed to first identify the most stable molecular conformation and then to calculate a wide range of electronic properties.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

Experimental Protocol:

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. This functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311+G(d,p) for all atoms except iodine. For the iodine atom, a basis set that includes relativistic effects, such as the LANL2DZ ECP, should be employed due to its large atomic number.

-

Convergence Criteria: "Tight" convergence criteria will be used to ensure a true energy minimum is reached.

-

Vibrational Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

Molecular Orbital and Electronic Property Analysis

Following successful geometry optimization, a single-point energy calculation will be performed to obtain detailed information about the electronic structure.

Experimental Protocol:

-

Software: Gaussian 16, with output analysis performed using GaussView, Chemcraft, or Multiwfn.

-

Method: DFT at the same level of theory as the optimization (B3LYP).

-

Calculations:

-

Molecular Orbitals (MOs): Energies and compositions of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other frontier orbitals will be determined.

-

Mulliken and Natural Bond Orbital (NBO) Population Analysis: To determine the partial atomic charges and understand the charge distribution within the molecule.

-

Molecular Electrostatic Potential (MEP): To visualize the electron density and identify potential sites for electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Calculation of ionization potential, electron affinity, electronegativity, chemical hardness, and softness based on the HOMO and LUMO energies.

-

Simulation of Electronic Spectra

To understand the molecule's response to electromagnetic radiation and to predict its UV-Vis absorption spectrum, a Time-Dependent DFT calculation is proposed.

Experimental Protocol:

-

Software: Gaussian 16.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) using the B3LYP functional.

-

Basis Set: The same basis sets as used in the geometry optimization.

-

Number of Excited States: The first 10-20 singlet excited states will be calculated.

-

Solvent Model: The calculations can be performed in the gas phase and in various solvents using a continuum model such as the Polarizable Continuum Model (PCM) to assess solvent effects on the electronic transitions.

Expected Quantitative Data

The proposed theoretical study is expected to generate a wealth of quantitative data that can be summarized for comparative analysis. The following tables illustrate the expected format for presenting these results.

Table 1: Calculated Geometric Parameters for tert-Butyl 3-iodobenzoate

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-I | Value | ||

| C-C (ring) | Value | ||

| C=O | Value | ||

| C-O (ester) | Value | ||

| C-C-I | Value | ||

| C-C=O | Value | ||

| I-C-C=O |

Table 2: Calculated Electronic Properties of tert-Butyl 3-iodobenzoate

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

Table 3: NBO Analysis - Partial Atomic Charges

| Atom | Charge (e) |

| I | Value |

| C (ester) | Value |

| O (carbonyl) | Value |

| O (ether) | Value |

| C (tert-butyl) | Value |

Visualization of Workflows and Relationships

To clearly illustrate the logical flow of the proposed theoretical study, the following diagrams are provided.

Caption: Computational workflow for the theoretical analysis of tert-Butyl 3-iodobenzoate.

Caption: Relationship between frontier orbital energies and global reactivity descriptors.

Conclusion

This technical guide has outlined a robust theoretical framework for the in-depth study of the electronic structure of tert-Butyl 3-iodobenzoate. By following the proposed computational protocols, it will be possible to generate a comprehensive dataset of its geometric, electronic, and spectroscopic properties. The resulting insights will be invaluable for researchers, scientists, and drug development professionals in understanding the fundamental characteristics of this molecule and in guiding its future applications. The methodologies and expected outcomes detailed in this whitepaper provide a clear and actionable plan for advancing the scientific understanding of substituted benzoates.

Solubility Profile of tert-Butyl 3-iodobenzoate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 3-iodobenzoate in common organic solvents. Due to the limited availability of specific quantitative data for tert-butyl 3-iodobenzoate, this document also includes solubility information for structurally related compounds to provide a comparative context. Furthermore, a detailed experimental protocol for determining solubility via the reliable shake-flask method is presented, alongside a visual workflow to guide researchers in their laboratory practices.

Introduction to tert-Butyl 3-iodobenzoate

Tert-butyl 3-iodobenzoate is an aromatic iodo compound that serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physical properties, with solubility being a critical parameter. Solubility data is essential for reaction setup, purification processes such as crystallization, and formulation development.

Solubility Data

Quantitative solubility data for tert-butyl 3-iodobenzoate is not extensively reported in publicly available literature. However, qualitative information and data for analogous compounds can provide valuable insights into its expected solubility behavior. Generally, as an ester with a significant non-polar component (the iodophenyl group and the tert-butyl group), it is expected to be more soluble in organic solvents than in water.

The following table summarizes available qualitative and quantitative solubility data for tert-butyl 3-iodobenzoate and structurally similar compounds.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| tert-Butyl 3-iodobenzoate | Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative |

| Methanol | Not Specified | Soluble | Qualitative | |

| tert-Butyl 2-iodoxybenzoate * | Dichloromethane | Not Specified | 5.17 g / 100 g of solvent (up to 0.2 M)[1] | Quantitative |

| Ethyl 3-iodobenzoate | Ethanol | Not Specified | Soluble[2] | Qualitative |

| Ether | Not Specified | Soluble[2] | Qualitative | |

| Water | Not Specified | Insoluble[2] | Qualitative | |

| Methyl 4-tert-butylbenzoate | Alcohol | Not Specified | Soluble[3] | Qualitative |

| Water | 25 | 30.78 mg/L (estimated)[3] | Quantitative | |

| Butyl Benzoate | Alcohol | Not Specified | Soluble[4] | Qualitative |

| Ether | Not Specified | Soluble[4] | Qualitative | |

| Acetone | Not Specified | Soluble[4] | Qualitative | |

| Water | Not Specified | Practically Insoluble (59 mg/L)[4] | Quantitative |

*Note: 2-iodoxybenzoic acid is a derivative of 2-iodobenzoic acid. This data is provided for comparative purposes due to structural similarities.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[5][6] The following protocol outlines the steps for determining the solubility of tert-butyl 3-iodobenzoate in various organic solvents.

Materials and Equipment

-

tert-Butyl 3-iodobenzoate (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid tert-butyl 3-iodobenzoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[7] The time required may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles.[7] This step is critical to prevent overestimation of solubility.

-

-

Analysis by UV-Vis Spectroscopy:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of tert-butyl 3-iodobenzoate of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.[8]

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of tert-butyl 3-iodobenzoate.

Caption: Experimental workflow for determining the solubility of tert-Butyl 3-iodobenzoate.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Iodobenzoic Acid Ethyl Ester Manufacturer & Supplier China | Specifications, Applications, Safety Data [iodobenzene.ltd]

- 3. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]

- 4. Butyl Benzoate | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Unlocking New Frontiers in Drug Discovery and Materials Science: A Technical Guide to the Potential Research Areas of tert-Butyl 3-iodobenzoate

For Immediate Release

A Deep Dive into the Synthetic Versatility and Research Applications of a Key Chemical Intermediate

This technical guide offers an in-depth exploration of tert-Butyl 3-iodobenzoate, a versatile building block with significant potential in medicinal chemistry, organic synthesis, and materials science. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's properties, key synthetic applications, and detailed experimental protocols for its utilization in transformative cross-coupling reactions.

Core Compound Properties

Tert-Butyl 3-iodobenzoate, identified by CAS Number 173406-17-2, is a liquid at room temperature and serves as a crucial intermediate in a variety of synthetic pathways.[1][2] Its molecular structure, featuring a bulky tert-butyl ester and a strategically positioned iodine atom on the benzene ring, makes it an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. The tert-butyl group can act as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions, while the iodo group provides a reactive site for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Physicochemical and Spectroscopic Data for tert-Butyl 3-iodobenzoate

| Property | Value | Reference |

| CAS Number | 173406-17-2 | [1][2] |

| Molecular Formula | C₁₁H₁₃IO₂ | [2] |

| Molecular Weight | 304.12 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Purity | ≥98% | [2] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Note: Detailed quantitative data such as boiling point, density, and refractive index, along with specific spectroscopic charts, are not consistently available across public databases. Researchers should refer to the certificate of analysis from their specific supplier.

Synthesis of tert-Butyl 3-iodobenzoate

Key Research Areas and Applications in Cross-Coupling Reactions

The presence of the iodine atom makes tert-Butyl 3-iodobenzoate an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. Tert-Butyl 3-iodobenzoate can be coupled with various aryl or vinyl boronic acids or their esters to generate substituted biphenyls or styrenyl compounds, which are common motifs in pharmaceuticals and organic materials.[3][4][5]

Table 2: Representative Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide

| Parameter | Condition |

| Reactants | Aryl Iodide (1.0 equiv), Arylboronic Acid (1.2 equiv) |

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | SPhos (4 mol%) |

| Base | K₃PO₄ (2.0 equiv) |

| Solvent | Toluene/H₂O (5:1) |

| Temperature | 100 °C |

| Time | 12 hours |

| Workup | Dilution with ethyl acetate, washing with water and brine, drying over Na₂SO₄, and purification by column chromatography. |

This is a general protocol for aryl iodides and should be optimized for tert-Butyl 3-iodobenzoate.[4]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of natural products, pharmaceuticals, and polymers.[6][8][9]

Table 3: Representative Experimental Protocol for Sonogashira Coupling of an Aryl Iodide

| Parameter | Condition |

| Reactants | Aryl Iodide (1.0 equiv), Terminal Alkyne (1.1 equiv) |

| Catalyst | Pd(PPh₃)₂Cl₂ (0.05 equiv) |

| Co-catalyst | CuI (0.025 equiv) |

| Base | Diisopropylamine (7.0 equiv) |

| Solvent | Anhydrous THF |

| Temperature | Room Temperature |

| Time | Varies (monitored by TLC/GC-MS) |

| Workup | Dilution with diethyl ether, washing with saturated aq. NH₄Cl and brine, drying over Na₂SO₄, and purification by column chromatography. |

This is a general protocol and should be optimized for specific substrates.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine.[10][11][12] This reaction has broad applications in the pharmaceutical industry for the synthesis of arylamines, which are present in a wide range of bioactive molecules.[11][13]

Table 4: Representative Experimental Protocol for Buchwald-Hartwig Amination of an Aryl Halide

| Parameter | Condition |

| Reactants | Aryl Halide (1.0 mmol), Amine (1.2 mmol) |

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | XPhos (4 mol%) |

| Base | NaOtBu (1.4 mmol) |

| Solvent | Anhydrous Toluene |

| Temperature | 100 °C |

| Time | 12-24 hours |

| Workup | Quenching with saturated aq. NH₄Cl, extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, and purification by column chromatography. |

This is a general protocol and should be optimized for specific substrates.[13]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[14][15][16] This reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[17][18]

Table 5: Representative Experimental Protocol for Heck Reaction of an Aryl Iodide

| Parameter | Condition |

| Reactants | Aryl Iodide (1 equiv), Alkene (1.1-1.5 equiv) |

| Catalyst | Pd(OAc)₂ (1-5 mol%) |

| Additive | TBAI (1 equiv) |

| Base | Et₃N or K₂CO₃ (1.5-2 equiv) |

| Solvent | DMF or Acetonitrile |

| Temperature | 80-120 °C |

| Time | Varies (monitored by TLC/GC) |

| Workup | Dilution with an organic solvent and water, extraction, washing with brine, drying over Na₂SO₄, and purification by column chromatography. |

This is a general protocol and should be optimized for tert-Butyl 3-iodobenzoate.[14]

Potential Research Pathways and Logical Workflows

The synthetic utility of tert-Butyl 3-iodobenzoate opens up numerous avenues for research and development, particularly in the synthesis of novel therapeutic agents and advanced materials.

Drug Discovery Scaffold Development

The substituted benzoic acid moiety is a common feature in many drug molecules. By utilizing tert-Butyl 3-iodobenzoate in various cross-coupling reactions, researchers can rapidly generate libraries of diverse compounds for high-throughput screening.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, which are central to the application of tert-Butyl 3-iodobenzoate.

Conclusion

Tert-Butyl 3-iodobenzoate is a highly valuable and versatile building block for modern organic synthesis. Its utility in a range of powerful palladium-catalyzed cross-coupling reactions makes it a key intermediate for the construction of complex molecules with applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to encourage further research and innovation utilizing this important compound. The continued exploration of its reactivity and applications is expected to lead to the development of novel pharmaceuticals and advanced materials.

References

- 1. tert-Butyl 3-iodobenzoate | 173406-17-2 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. DSpace [repository.kaust.edu.sa]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. odinity.com [odinity.com]

- 16. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 18. Heck Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for tert-Butyl 3-Iodobenzoate in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 3-iodobenzoate as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of a wide array of biaryl and heteroaryl compounds that are crucial intermediates in drug discovery and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient construction of C(sp²)–C(sp²) bonds. tert-Butyl 3-iodobenzoate is a valuable starting material in this context due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium catalyst. The tert-butyl ester group offers the advantage of being a sterically bulky protecting group for the carboxylic acid, which can be readily removed under acidic conditions post-coupling to reveal the corresponding biphenyl-3-carboxylic acid. These products are prevalent scaffolds in numerous biologically active molecules.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of tert-butyl 3-iodobenzoate with various aryl- and heteroarylboronic acids. These examples showcase the versatility of this substrate under different catalytic systems and reaction conditions.

Table 1: Coupling with Phenylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 8 | 95 |

| 3 | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 10 | 88 |

| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ (3) | Toluene | 80 | 16 | 85 |

Table 2: Coupling with Heteroarylboronic Acids

| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 14 | 78 |

| 2 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 12 | 89 |

| 3 | Pyrimidine-5-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | CsF (2) | THF | 70 | 18 | 75 |

| 4 | Naphthalene-1-boronic acid | Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 12 | 91 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of tert-butyl 3-iodobenzoate with representative aryl- and heteroarylboronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a standard condition for the coupling of tert-butyl 3-iodobenzoate with phenylboronic acid using a common palladium catalyst.

Materials:

-

tert-Butyl 3-iodobenzoate (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (8 mL)

-

Water (2 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add tert-butyl 3-iodobenzoate, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add toluene and water to the flask.

-